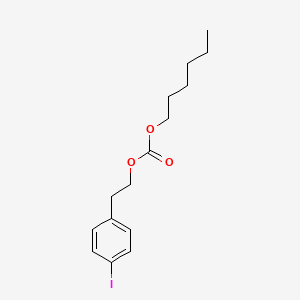

hexyl 2-(4-iodophenyl)ethyl carbonate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

60075-77-6 |

|---|---|

Molekularformel |

C15H21IO3 |

Molekulargewicht |

376.23 g/mol |

IUPAC-Name |

hexyl 2-(4-iodophenyl)ethyl carbonate |

InChI |

InChI=1S/C15H21IO3/c1-2-3-4-5-11-18-15(17)19-12-10-13-6-8-14(16)9-7-13/h6-9H,2-5,10-12H2,1H3 |

InChI-Schlüssel |

KAZKFUXBGSMSOQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCOC(=O)OCCC1=CC=C(C=C1)I |

Herkunft des Produkts |

United States |

Ii. Advanced Synthetic Methodologies for Alkyl Iodophenylalkyl Carbonate Esters

Strategic Approaches to Carbonate Ester Linkage Formation

The creation of the carbonate ester bond is a cornerstone of this synthesis. Modern chemistry has moved towards safer and more efficient methods, avoiding hazardous reagents like phosgene (B1210022) and embracing principles of green chemistry.

Historically, the synthesis of carbonate esters often involved the use of highly toxic phosgene. wikipedia.org Contemporary methods, however, prioritize phosgene-free routes that are safer and more environmentally benign. researchgate.nettum.de A prominent green chemistry approach is the transesterification of a readily available dialkyl carbonate, such as dimethyl carbonate (DMC), with the requisite alcohol, in this case, 2-(4-iodophenyl)ethanol (B1305254). This reaction is often catalyzed by a base or a specific catalyst system and is considered a greener alternative due to the lower toxicity of the reagents. rsc.orgresearchgate.net

Table 1: Comparison of Phosgene vs. Phosgene-Free Carbonate Synthesis Routes

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Phosgenation | Alcohol, Phosgene (COCl2) | High yield, well-established | Extremely toxic reagent, corrosive HCl byproduct wikipedia.org |

| Transesterification | Alcohol, Dialkyl Carbonate (e.g., DMC) | Phosgene-free, greener, readily available reagents rsc.orgresearchgate.net | Equilibrium-limited, may require removal of byproduct alcohol |

| Oxidative Carbonylation | Alcohol, CO, Oxidant | Avoids phosgene, utilizes C1 feedstock wikipedia.org | Requires handling of toxic CO gas, catalyst systems can be complex |

| CO2 Fixation | Alcohol, CO2, Dehydrating agent | Utilizes renewable C1 source (CO2) mdpi.comrsc.org | Thermodynamically challenging, often requires harsh conditions wikipedia.org |

Transition metal catalysis has revolutionized the synthesis of carbonyl compounds, including carbonates. researchgate.netccspublishing.org.cn Palladium, copper, and other metals are effective catalysts for carbonylation reactions, where carbon monoxide is incorporated between two alcohol molecules or an alcohol and an alkyl halide. researchgate.netrsc.org For the synthesis of hexyl 2-(4-iodophenyl)ethyl carbonate, a palladium-catalyzed process could, for instance, couple 2-(4-iodophenyl)ethanol and 1-hexanol (B41254) with CO. researchgate.net

Transition metals are also employed to enhance the efficiency of transesterification reactions. researchgate.netgoogle.com Catalysts can activate the dialkyl carbonate, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. This approach can lead to higher yields and milder reaction conditions compared to uncatalyzed or base-catalyzed methods. nih.gov The choice of metal and ligands is crucial for optimizing catalyst activity and selectivity. nih.gov

The use of carbon dioxide (CO₂) as a C1 building block is a primary goal of green chemistry, transforming a greenhouse gas into valuable chemicals. mdpi.comrsc.org The direct synthesis of acyclic carbonates like hexyl 2-(4-iodophenyl)ethyl carbonate from CO₂, 2-(4-iodophenyl)ethanol, and 1-hexanol is thermodynamically challenging due to the stability of CO₂. wikipedia.orgnih.gov However, significant research has focused on CO₂ activation. researchgate.net One strategy involves reacting CO₂ with high-energy substrates like epoxides to form cyclic carbonates, which can then undergo transesterification with the desired alcohol. rsc.orgnih.gov Another approach is the direct carboxylation of alcohols with CO₂ using dehydrating agents or specialized catalytic systems that can overcome the thermodynamic barrier. researchgate.netresearchgate.net Efficient CO₂ fixation often relies on catalysts that can activate both the CO₂ molecule and the alcohol substrate. google.commdpi.com

Photochemical methods offer unique, non-thermal pathways for chemical reactions. researchgate.net In carbonate synthesis, light can be used to generate highly reactive intermediates under mild conditions. researchgate.net A notable example is the "photo-on-demand" synthesis, where chloroform (B151607) (CHCl₃) is irradiated with light in the presence of an alcohol and a base. researchgate.netresearchgate.net This process generates phosgene in situ at low concentrations, which then reacts immediately with the alcohol to form the carbonate, significantly enhancing safety compared to handling bulk phosgene. kobe-u.ac.jp Another light-induced approach involves the photo-oxidation of tetrachloroethylene (B127269) to produce trichloroacetyl chloride, which also serves as an in situ phosgene equivalent for carbonate synthesis. acs.org These methods provide a safer, more convenient, and often inexpensive route to carbonate esters. researchgate.netorganic-chemistry.org

Installation of the 4-Iodophenyl-Ethyl Substituent

The second critical phase of the synthesis is the creation of the 2-(4-iodophenyl)ethyl precursor. This typically involves introducing an iodine atom at the para position of a phenylethyl derivative.

Directing the iodine atom specifically to the para position of the phenyl ring is crucial for the synthesis of the target molecule. Electrophilic aromatic substitution is the fundamental reaction, but achieving high regioselectivity requires careful selection of reagents and conditions. libretexts.orgmasterorganicchemistry.com

For an activated ring, such as phenol (B47542) or aniline (B41778) derivatives, iodination can be achieved with reagents like N-Iodosuccinimide (NIS), often in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA), which can exhibit high para-selectivity. researchgate.netnih.gov For less activated substrates like ethylbenzene (B125841) or 2-phenylethanol, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is typically required to activate the halogenating agent (I₂). masterorganicchemistry.comyoutube.com The steric bulk of the ethyl group naturally favors substitution at the para position over the ortho position.

Advanced methods may involve directed C-H functionalization, where a directing group on the molecule guides the halogenating agent to a specific position. nih.gov While often used for ortho-halogenation, certain systems can be adapted for para-selectivity. The choice of iodinating agent, solvent, and catalyst system is paramount in controlling the reaction's outcome and minimizing the formation of undesired ortho or di-iodinated byproducts. rsc.orgscispace.comresearchgate.net

Table 2: Selected Reagents for Regioselective Aromatic Iodination

| Reagent System | Substrate Type | Typical Selectivity | Reference Example |

|---|---|---|---|

| I2 / Lewis Acid (e.g., AlCl3) | Unactivated/Deactivated Aromatics | Para-directing for alkylbenzenes | Standard electrophilic aromatic substitution libretexts.org |

| N-Iodosuccinimide (NIS) / p-TsOH | Activated Aromatics (e.g., Phenols) | High para-selectivity | Iodination of phenol derivatives researchgate.netnih.gov |

| I2 / Oxidant (e.g., HNO3) | Various Aromatics | Effective for generating electrophilic iodine | General iodination method youtube.com |

| Bis(pyridine)iodonium(I) tetrafluoroborate | N-Aryl Amides (via boronation) | Ortho-directing (but highlights regiocontrol) | Barluenga's reagent for specific C-H functionalization nih.gov |

Carbon-Carbon Bond Forming Reactions with Iodinated Precursors (e.g., Heck-type Couplings)

The construction of the core 2-(4-iodophenyl)ethyl structure, a necessary precursor for hexyl 2-(4-iodophenyl)ethyl carbonate, relies on the formation of a carbon-carbon bond. The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a cornerstone of palladium-catalyzed cross-coupling chemistry and serves as a powerful tool for this purpose. organic-chemistry.org This reaction facilitates the coupling of an aryl halide, such as a compound containing an iodophenyl group, with an alkene. organic-chemistry.orgnih.gov The process is highly valued for its efficiency and tolerance of a wide range of functional groups.

The catalytic cycle of the Heck reaction generally involves several key steps:

Oxidative Addition: A palladium(0) catalyst reacts with the aryl iodide (e.g., 1,4-diiodobenzene) to form a palladium(II) complex.

Migratory Insertion: An alkene, such as ethylene (B1197577), coordinates with the palladium complex and then inserts into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a new carbon-carbon double bond and a palladium-hydride species. This step yields the substituted alkene product (e.g., 4-iodostyrene).

Reductive Elimination: The palladium-hydride complex, in the presence of a base, regenerates the palladium(0) catalyst, completing the cycle.

Aryl iodides are particularly effective substrates for the Heck reaction due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step. liverpool.ac.uk The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. While traditional Heck reactions often employ phosphine (B1218219) ligands, phosphine-free conditions, sometimes referred to as Jeffery's conditions, have also proven effective, particularly for reactive substrates like aryl iodides. liverpool.ac.ukacs.org

The table below summarizes typical conditions employed in Heck-type couplings involving aryl iodides.

| Parameter | Common Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | nih.govliverpool.ac.uk |

| Ligand (optional) | Triphenylphosphine (PPh₃), Phosphine-free (e.g., with tetraalkylammonium salts) | liverpool.ac.uk |

| Base | Inorganic (K₂CO₃, NaOAc) or Organic (Et₃N, (iPr)₂NEt) | nih.gov |

| Solvent | DMF, Acetonitrile (B52724), Toluene, Water (under specific conditions) | nih.gov |

| Temperature | 25°C to 120°C | nih.govacs.org |

Following the Heck reaction to produce an intermediate like 4-iodostyrene, a subsequent reduction step would be necessary to yield the 2-(4-iodophenyl)ethanol precursor required for the final carbonate synthesis.

Incorporation of the Hexyl Moiety via Alcohol Derivatization

Once the 2-(4-iodophenyl)ethanol precursor is obtained, the final step in the synthesis of hexyl 2-(4-iodophenyl)ethyl carbonate is the introduction of the hexyl carbonate group. This is achieved through the derivatization of the primary alcohol functional group on the precursor. Two primary methods are prevalent for this transformation: reaction with a phosgene derivative and transesterification.

The most direct method involves reacting the alcohol with a hexyl-containing phosgene derivative, typically hexyl chloroformate. In this reaction, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. A base, often a tertiary amine like pyridine (B92270) or triethylamine, is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This method is highly efficient for forming unsymmetrical carbonates.

Alternatively, transesterification offers a phosgene-free route. nih.gov This equilibrium-driven process involves reacting 2-(4-iodophenyl)ethanol with a pre-existing carbonate, such as dimethyl carbonate (DMC) or dihexyl carbonate, in the presence of a catalyst. researchgate.net When using DMC, the reaction proceeds in a stepwise manner, first forming a methyl carbonate intermediate before a second substitution yields the desired product. To favor the formation of the final product, reaction conditions are often manipulated, for instance, by removing the more volatile alcohol byproduct (methanol in the case of DMC) through distillation. nih.gov A wide array of catalysts, including bases (e.g., alkali metal carbonates, hydroxides) and organometallic compounds, can be employed to facilitate the reaction. nih.gov Enzymatic catalysis, using lipases, also represents a viable, green chemistry approach for transesterification reactions.

The table below compares the key features of these two synthetic approaches for carbonate formation.

| Feature | Phosgene Derivative Method | Transesterification Method |

|---|---|---|

| Reagent | Hexyl Chloroformate | Dimethyl Carbonate or Dihexyl Carbonate |

| Byproduct | Hydrochloric Acid (neutralized by base) | Methanol or Hexanol |

| Catalyst | Stoichiometric base (e.g., Pyridine) | Catalytic acid, base, or enzyme |

| Key Advantage | High reactivity, often faster | Avoids toxic phosgene derivatives |

| Consideration | Requires handling of corrosive reagents | Equilibrium-driven; may require byproduct removal |

Iii. Reaction Mechanisms and Chemical Kinetics of Hexyl 2 4 Iodophenyl Ethyl Carbonate Derivatives

Hydrolytic Stability and Mechanistic Pathways of Carbonate Esters

The hydrolysis of carbonate esters, the central functional group in the target molecule, can proceed through both enzymatic and non-enzymatic pathways. This process involves the cleavage of the ester bond to yield an alcohol, a second alcohol (or phenol), and carbon dioxide.

Enzymatic hydrolysis of carbonate esters is a biologically significant process, often catalyzed by enzymes such as carboxylesterases and elastase. nih.govnih.gov The structural features of the carbonate ester have a pronounced effect on the rate of these enzymatic reactions.

Research on model carbonate and carbamate (B1207046) esters has shown that structural variations in the vicinity of the carbonate functional group can decrease the rate of hydrolysis catalyzed by elastase. nih.gov For instance, increased branching near the ester linkage tends to slow the reaction. nih.gov Aryl carbonates, such as the 4-iodophenyl portion of the title compound, can act as substrates for enzymes like elastase. nih.gov

Studies involving liver carboxylesterases from various species have demonstrated that the carbonate moiety, when compared to a corresponding carboxylate ester, generally lowers the specific activity of the enzymes. nih.gov However, this structural change can enhance the compound's stability under basic conditions. nih.gov The rate of enzymatic cleavage is also influenced by the lipophilicity of the substrate. In a series of α- and β-naphthyl carbonates, an inverse relationship was observed between enzyme activity and the lipophilicity of the substrates. nih.gov

Table 1: Comparative Enzymatic Hydrolysis of Naphthyl Carbonates and Carboxylates

| Substrate Class | Enzyme Activity (Relative) | Stability in Basic Conditions | Influence of Lipophilicity on Activity |

|---|---|---|---|

| Carbonates | Lowered (approx. 5-fold vs. carboxylates) nih.gov | Improved nih.gov | Inverse relationship nih.gov |

| Carboxylates | Higher nih.gov | Lower nih.gov | Direct relationship (up to logP ~4.0) nih.gov |

This table is based on findings from the hydrolysis of α- and β-naphthyl esters by mammalian liver carboxylesterases. nih.gov

Non-enzymatic hydrolysis of carbonate esters is highly dependent on pH and temperature. The reaction can be catalyzed by acids, bases, or proceed via neutral hydrolysis (water-catalyzed). researchgate.netucoz.com

Base-Catalyzed Hydrolysis (Saponification) : This pathway is typically favored for ester cleavage. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This process is practically irreversible because the resulting carboxylic acid intermediate is deprotonated to form a carboxylate salt, driving the reaction to completion. ucoz.comyoutube.com

Acid-Catalyzed Hydrolysis : This is a reversible process that involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. ucoz.com

Neutral Hydrolysis : While possible, the contribution of the neutral (water-catalyzed) mechanism is often minimal at standard environmental pH compared to the acid- and base-catalyzed pathways. researchgate.net

The stability of carbonate esters in aqueous solutions varies significantly with the structure of the pro-moieties. researchgate.net Studies on model phenol (B47542) carbonate esters have shown that hydrolysis can proceed in a stepwise manner, involving a monoester intermediate. researchgate.net In high-temperature water, the kinetics of hydrolysis for compounds like diphenyl carbonate can deviate from the expected specific acid catalysis, suggesting that protonation by water molecules becomes a more dominant pathway than protonation by H+ ions under near-neutral conditions. researchgate.net

Degradation and Decomposition Pathways of Organic Carbonates

Beyond hydrolysis, organic carbonates can degrade through several other mechanisms, including thermal, acid/base-mediated, and radiation-induced pathways.

The thermal stability of carbonates is influenced by the nature of the groups attached to the carbonate moiety. For simple inorganic carbonates, thermal stability increases as the electronegativity of the associated cation decreases. stet-review.orgchemguide.co.uk This trend is because a less electronegative (and larger) cation has a lower charge density and polarizes the carbonate ion to a lesser extent, making it more stable. chemguide.co.uk The decomposition of organic matter can produce organic acids, which initially lead to the dissolution of carbonate minerals. geoscienceworld.org As temperatures rise further, these organic acids can decompose into carbon dioxide, which can then cause the precipitation of carbonates. geoscienceworld.org

The thermal decomposition of various carbonate minerals occurs over a wide range of temperatures, as shown in the table below. While these are inorganic compounds, the data provides insight into the temperatures required to break the bonds within a carbonate group.

Table 2: Decomposition Temperatures of Various Carbonate Minerals

| Carbonate Mineral | Formula | Decomposition Temperature Range (°C) |

|---|---|---|

| Malachite/Azurite | Cu₂CO₃(OH)₂ / Cu₃(CO₃)₂(OH)₂ | < 400 mdpi.com |

| Siderite | FeCO₃ | < 600 mdpi.com |

| Magnesite | MgCO₃ | 400 - 700 mdpi.com |

Acid- and base-mediated decomposition at non-hydrolytic temperatures follows the principles of acid/base catalysis, leading to the breakdown of the ester.

High-energy electrons and other forms of ionizing radiation can induce significant damage to carbonate esters through complex degradation pathways.

Electron-Stimulated Desorption (ESD) : Studies on poly allyl diglycol carbonate (PADC) using low-energy electrons (LEEs) have elucidated mechanisms of damage to the carbonate ester group. rsc.orgrsc.org Irradiation with electrons at energies above 6–9 eV can lead to electron-stimulated desorption (ESD) of O⁻ ions. rsc.org The mechanism suggests that damage to the carbonate ester moiety may require interaction with more than one electron, ultimately leading to the generation of CO₂ molecules. rsc.org

Radiolysis : The radiolysis of organic carbonates, such as diethyl carbonate (DEC) and ethylene (B1197577) carbonate (EC), has been studied extensively, often in the context of their use in battery electrolytes. researchgate.netnih.gov The stable products detected after steady-state irradiation of an EC/DEC mixture include hydrogen (H₂), methane (B114726) (CH₄), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net The formation of these products is often initiated by the reactivity of excited states of the carbonate molecules (e.g., DEC*). nih.gov Radiolysis of aqueous carbonate solutions can also produce organic compounds like formate (B1220265) and oxalate. researchgate.net

Table 3: Common Products from the Radiolysis of Organic Carbonates

| Carbonate(s) | Conditions | Major Degradation Products |

|---|---|---|

| Diethyl Carbonate (DEC) / Ethylene Carbonate (EC) | Irradiation | H₂, CH₄, C₂H₆, CO, CO₂ researchgate.netnih.gov |

Reactivity Profile of the 4-Iodophenyl Group

The 4-iodophenyl group is a key reactive site in the hexyl 2-(4-iodophenyl)ethyl carbonate molecule. The carbon-iodine (C-I) bond is significantly less stable than carbon-bromine or carbon-chlorine bonds, making the iodoarene moiety a versatile functional group in organic synthesis. acs.org

The iodine atom is an excellent leaving group, allowing the aryl ring to participate in a variety of nucleophilic substitution reactions. More significantly, the iodoarene group is a common substrate in transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the iodine atom. Examples of such transformations include:

Suzuki-Miyaura Coupling : Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Heck Coupling : Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling : Reaction with terminal alkynes.

Buchwald-Hartwig Amination : Reaction with amines to form arylamines.

Diaryliodonium salts, which can be formed from iodoarenes, are also highly reactive and can transfer an aryl group to a nucleophile under transition metal-free conditions. acs.org This reactivity is due to the remarkable leaving ability of the iodoarene moiety. acs.org

Nucleophilic Substitution and Halogen Exchange Reactions

The chemical behavior of hexyl 2-(4-iodophenyl)ethyl carbonate in nucleophilic substitution reactions is largely dictated by the carbon-iodine bond on the aromatic ring. Aryl halides, such as the iodophenyl group in this compound, are generally resistant to classic SN2 backside attacks due to the steric hindrance of the benzene (B151609) ring. wikipedia.orgpressbooks.pub Furthermore, SN1 reactions are highly unfavorable because they would necessitate the formation of a very unstable aryl cation. wikipedia.orgpressbooks.pub

Nucleophilic aromatic substitution (SNAr) can occur under specific conditions, typically requiring the presence of strong electron-withdrawing groups at the ortho or para positions to the leaving group. libretexts.orgmanac-inc.co.jp In hexyl 2-(4-iodophenyl)ethyl carbonate, the ethyl carbonate substituent is not a sufficiently strong activating group to facilitate SNAr reactions under mild conditions. Therefore, direct displacement of the iodide by common nucleophiles is generally not a facile process. ck12.org The mechanism for SNAr, when it does occur, involves a two-step addition-elimination process. The nucleophile attacks the carbon bearing the iodide, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org Subsequently, the iodide ion is eliminated, restoring the aromaticity of the ring. pressbooks.pub

A more viable transformation involving the iodide is a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. nih.govfrontiersin.org This type of reaction allows for the conversion of the aryl iodide to another aryl halide. For instance, treatment with a fluoride (B91410) source like cesium fluoride could potentially replace the iodine with fluorine. These reactions are equilibrium-driven and can be influenced by factors such as the relative lattice energies of the metal halide salts and their solubility in the reaction solvent. manac-inc.co.jp While direct nucleophilic substitution on the unactivated ring is difficult, the carbon-iodine bond's susceptibility to attack makes the compound a valuable intermediate in other transformations. fiveable.me

Cross-Coupling Reactivity in Synthetic Transformations

The iodophenyl moiety of hexyl 2-(4-iodophenyl)ethyl carbonate serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to their bromide and chloride counterparts allows these reactions to proceed under milder conditions. frontiersin.org

A prominent example is the Suzuki-Miyaura coupling , which facilitates the formation of carbon-carbon bonds between the aryl iodide and an organoboron compound, such as a boronic acid or ester. nih.govfrontiersin.orgnih.gov This reaction is fundamental for constructing biaryl structures, which are prevalent in many pharmaceuticals and organic materials. researchgate.net

The Heck-Mizoroki reaction provides a method for the arylation of alkenes. mdpi.comorganic-chemistry.org In this reaction, the 4-iodophenyl group of the carbonate could be coupled with an alkene to form a substituted alkene. libretexts.orgwikipedia.orgresearchgate.net The reaction mechanism typically involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

For the synthesis of arylalkynes, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly efficient for creating C(sp²)–C(sp) bonds. researchgate.netresearchgate.net

Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine. wikipedia.orgresearchgate.net This reaction has become a vital tool for the synthesis of aryl amines, overcoming the limitations of traditional methods. researchgate.net While aryl iodides are generally reactive substrates, in some instances, they have been reported to be less effective than aryl bromides in amination reactions, potentially due to catalyst inhibition by iodide salts. researchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Pd(0) catalyst, Base | C(sp²)–C(sp²) |

| Heck-Mizoroki Reaction | Alkene | Pd(0) catalyst, Base | C(sp²)–C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |

| Buchwald-Hartwig Amination | Amine/Amide | Pd(0) catalyst, Base | C(sp²)–N |

Mechanistic Insights into Carbon Dioxide Insertion and Carbonate Formation

The synthesis of hexyl 2-(4-iodophenyl)ethyl carbonate involves the formation of a carbonate ester. While traditional methods often utilize phosgene (B1210022) or its derivatives, there is a growing interest in developing greener synthetic routes using carbon dioxide (CO₂) as a C1 feedstock. mdpi.comresearchgate.net The direct synthesis of linear organic carbonates from alcohols and CO₂ is thermodynamically challenging and often results in low yields due to equilibrium limitations. mdpi.comfrontiersin.org

One effective strategy to overcome this is the "alkylation" approach, where CO₂ reacts with an alcohol in the presence of a base to form a hemi-carbonate ion, which is then alkylated. mdpi.com Another common and more sustainable pathway is a two-step process. nih.gov First, CO₂ reacts with an epoxide to form a cyclic carbonate. nih.gov This reaction is often catalyzed by species that can activate the epoxide, such as alkali metal halides. acs.org The second step involves the transesterification of the cyclic carbonate with an alcohol to yield the desired linear organic carbonate and a diol as a byproduct. nih.govbeilstein-journals.orgwikipedia.orgrsc.org

A mechanistically distinct approach involves the direct insertion of CO₂ into a metal-alkoxide bond. researchgate.net In a catalytic cycle, a metal complex would first react with an alcohol, like 2-(4-iodophenyl)ethanol (B1305254), to form a metal-alkoxide intermediate. CO₂ then inserts into the metal-oxygen bond to generate a metal carbonate. This intermediate can subsequently react with an alkyl halide, such as hexyl iodide, to produce the final carbonate ester and regenerate the metal catalyst. The exothermicity and activation barrier of the CO₂ insertion step can be influenced by the electronic properties of the metal center and its ligands. researchgate.net

| Synthetic Approach | Key Reactants | Key Intermediate(s) |

| Alkylation Route | Alcohol, CO₂, Base, Alkyl Halide | Hemi-carbonate ion |

| Cyclic Carbonate Route | Epoxide, CO₂, Alcohol | Cyclic Carbonate |

| Metal-Catalyzed CO₂ Insertion | Alcohol, CO₂, Metal Catalyst, Alkyl Halide | Metal Alkoxide, Metal Carbonate |

Iv. Advanced Computational and Theoretical Studies on Alkyl Iodophenylalkyl Carbonates

Quantum Chemical Methods (e.g., Density Functional Theory) for Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and reactivity of organic compounds. nih.govhw.ac.ukgithub.ioarxiv.orgmdpi.comchemrxiv.orgcomporgchem.com These methods provide detailed information about the electronic properties of molecules, which govern their behavior in chemical reactions.

The electronic structure of an alkyl (iodophenylalkyl) carbonate like hexyl 2-(4-iodophenyl)ethyl carbonate is complex, influenced by the interplay of the alkyl chain, the carbonate linkage, and the iodophenyl group. DFT calculations can provide a detailed picture of the electron distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. These calculations would likely reveal the electron-withdrawing nature of the iodine atom and the carbonate group, influencing the reactivity of the aromatic ring and the ethyl bridge.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule. The long hexyl chain and the ethyl carbonate linkage allow for a multitude of possible conformations. Computational methods like the CREST program combined with GFN2-xTB can be used to generate a comprehensive ensemble of conformers. chemrxiv.org Subsequent optimization of these conformers using DFT would identify the most stable, low-energy structures. This analysis is essential as the reactivity and spectroscopic properties of the molecule can be highly dependent on its conformation. chemrxiv.org

Table 1: Representative Theoretical Data for Analogous Phenyl Carbonate Structures

| Property | Diethyl Carbonate | Diphenyl Carbonate |

| HOMO-LUMO Gap (eV) | ~7.5 | ~6.0 |

| Dipole Moment (Debye) | ~0.9 | ~1.2 |

| Rotational Barriers (kcal/mol) | 1-3 | 2-5 |

| Note: This table presents generalized data from computational studies on similar, simpler carbonate esters to illustrate the type of information obtainable through DFT calculations. The values are approximate and would differ for hexyl 2-(4-iodophenyl)ethyl carbonate. |

Understanding the chemical reactions of alkyl (iodophenylalkyl) carbonates, such as hydrolysis or nucleophilic substitution, requires mapping the reaction coordinates and characterizing the transition states. nih.govchemrxiv.org DFT calculations are instrumental in modeling these processes. For instance, the solvolysis of a carbonate ester can be studied by mapping the potential energy surface as the leaving group departs. This allows for the identification of the transition state, which is the highest energy point along the reaction pathway. arxiv.org

The nature of the substituents on the phenyl ring and the length of the alkyl chain can significantly influence the stability of the transition state and, therefore, the reaction rate. For example, the iodine atom's electronic effects would play a role in the stability of any carbocationic intermediates that might form. Computational studies on the aminolysis of cyclic carbonates have demonstrated how DFT can elucidate different reaction pathways depending on the nature of the reactants. rsc.org Such approaches could be applied to understand the reactivity of hexyl 2-(4-iodophenyl)ethyl carbonate with various nucleophiles.

Quantum chemical methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computed structures. arxiv.orgchemrxiv.org

NMR Spectroscopy: Predicting NMR chemical shifts is a valuable application of DFT. reed.edu For organoiodine compounds, specific basis sets like 6-311G* are necessary for accurate predictions. reed.edu By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C NMR spectra. These predictions are highly sensitive to the molecular conformation, and therefore, accurate conformational analysis is a prerequisite. comporgchem.com

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. mdpi.comdtic.mildtic.mil For a molecule like hexyl 2-(4-iodophenyl)ethyl carbonate, characteristic vibrational modes would include the C=O stretch of the carbonate group, C-O stretching frequencies, and vibrations associated with the aromatic ring and the C-I bond. Comparing the calculated and experimental IR spectra can help confirm the molecular structure and identify specific functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com The iodophenyl group is a chromophore, and its electronic transitions would be a key feature in the UV-Vis spectrum of hexyl 2-(4-iodophenyl)ethyl carbonate. TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions within the molecule.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, molecular modeling and dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in solution or in the solid state. nih.govresearchgate.net These methods treat molecules as a collection of atoms interacting through a force field, which is a set of empirical potential energy functions.

For hexyl 2-(4-iodophenyl)ethyl carbonate, MD simulations could be used to study its interactions with solvent molecules, providing insights into its solubility and solvation structure. acs.org Furthermore, simulations of multiple molecules of the carbonate could reveal information about its aggregation behavior and the nature of the intermolecular forces at play. nih.govacs.org These forces would include van der Waals interactions, dipole-dipole interactions, and potentially halogen bonding involving the iodine atom. Understanding these intermolecular interactions is crucial for predicting the macroscopic properties of the substance, such as its boiling point, viscosity, and diffusion coefficients. researchgate.netresearchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Carbonate Ester Design

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. acs.orgnih.gov These models are valuable in materials science and drug discovery for designing new molecules with desired properties. nih.govresearchgate.netresearchgate.netbiointerfaceresearch.com

In the context of carbonate ester design, QSAR and QSPR models could be developed to predict the chemical behavior and transformations of novel compounds. mdpi.comnih.gov For a series of alkyl (iodophenylalkyl) carbonates with varying alkyl chain lengths and different substituents on the phenyl ring, a QSPR model could be built to predict properties like water solubility, partition coefficient, or vapor pressure. nih.gov

Similarly, a QSAR model could be developed to predict the reactivity of these carbonates in a specific reaction, such as their rate of hydrolysis or their efficiency as alkylating agents. The descriptors used in these models can be derived from the molecular structure and can include constitutional, topological, and quantum chemical parameters. For instance, the calculated HOMO-LUMO gap or the charge on a specific atom could be used as quantum chemical descriptors to predict reactivity. The development of such predictive models would enable the in silico screening of a large number of virtual compounds, facilitating the rational design of new carbonate esters with tailored properties.

Inability to Generate Article Due to Lack of Specific Research on "hexyl 2-(4-iodophenyl)ethyl carbonate"

Following a comprehensive and exhaustive search of scientific databases and scholarly articles, it has been determined that there is no publicly available research focusing on advanced computational and theoretical studies of the chemical compound "hexyl 2-(4-iodophenyl)ethyl carbonate." The specific topics requested for inclusion in the article, namely the "Elucidation of Steric and Electronic Influences on Reactivity" and "Computational Probes for Carbon Dioxide Activation and Catalysis," require detailed research findings from computational chemistry studies such as Density Functional Theory (DFT) analyses.

Despite multiple search strategies employing various keywords and exploring related chemical classes, no publications were identified that have specifically investigated the steric, electronic, or catalytic properties of "hexyl 2-(4-iodophenyl)ethyl carbonate" through computational modeling.

Generating an article on these advanced topics without dedicated research would necessitate speculation and the fabrication of data, which would contravene the core principles of scientific accuracy and factual reporting. The instructions to provide thorough, informative, and scientifically accurate content based on detailed research findings cannot be met in this instance.

Therefore, it is not possible to produce the requested article in adherence to the provided outline and quality standards. The creation of data tables and the discussion of research findings are contingent on the existence of primary research, which appears to be absent for this specific compound. Should relevant computational studies on "hexyl 2-(4-iodophenyl)ethyl carbonate" be published in the future, the generation of such an article would then become feasible.

V. State of the Art Spectroscopic and Chromatographic Characterization of Hexyl 2 4 Iodophenyl Ethyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for the structural characterization of hexyl 2-(4-iodophenyl)ethyl carbonate. While specific experimental data for this compound is not widely published, the expected chemical shifts (δ) can be predicted based on the electronic environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring protons. The integration of the signals would correspond to the number of protons of each type. Key expected signals include those for the aromatic protons on the iodophenyl ring, the ethyl bridge protons, and the protons of the hexyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of the carbonate carbonyl carbon, the aromatic carbons (with the carbon attached to the iodine atom showing a characteristic shift), and the aliphatic carbons of the ethyl and hexyl groups would be definitive.

Predicted NMR Data for Hexyl 2-(4-iodophenyl)ethyl Carbonate:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~155 |

| Aromatic CH (ortho to I) | ~7.65 (d) | ~138 |

| Aromatic CH (meta to I) | ~7.05 (d) | ~131 |

| Aromatic C-I | - | ~92 |

| Aromatic C-CH₂ | - | ~138 |

| O-CH₂ (ethyl) | ~4.30 (t) | ~68 |

| C-CH₂ (ethyl) | ~2.95 (t) | ~35 |

| O-CH₂ (hexyl) | ~4.15 (t) | ~66 |

| CH₂ (hexyl chain) | ~1.65 (m), ~1.30 (m) | ~31, ~29, ~25, ~22 |

| CH₃ (hexyl) | ~0.90 (t) | ~14 |

Note: This is a table of predicted values. Actual experimental values may vary. d = doublet, t = triplet, m = multiplet.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For hexyl 2-(4-iodophenyl)ethyl carbonate, COSY would show correlations between the adjacent protons in the ethyl group (-CH₂-CH₂-) and throughout the hexyl chain, confirming their contiguous nature. uvic.cayoutube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of hexyl 2-(4-iodophenyl)ethyl carbonate would be dominated by vibrations associated with the carbonate group, the aromatic ring, and the aliphatic chains.

Infrared (IR) Spectroscopy: A prominent and characteristic absorption band would be observed for the C=O stretching vibration of the carbonate group, typically in the region of 1740-1780 cm⁻¹. spectroscopyonline.comresearchgate.net Strong C-O stretching bands are also expected around 1250 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.comspectroscopyonline.com The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and hexyl groups would be found just below 3000 cm⁻¹. msu.eduvscht.cz

Raman Spectroscopy: The Raman spectrum would complement the IR data. Aromatic ring vibrations, particularly the ring-breathing modes, are often strong in Raman spectra. The C-I stretching vibration, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum.

Characteristic Vibrational Frequencies for Hexyl 2-(4-iodophenyl)ethyl Carbonate:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C=O (carbonate) | Stretching | 1740 - 1780 | Medium |

| C-O (carbonate) | Asymmetric Stretch | ~1250 | Strong |

| Aromatic C-H | Stretching | > 3000 | Medium |

| Aliphatic C-H | Stretching | < 3000 | Medium |

| C-I | Stretching | 500 - 600 | Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Strong |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide detailed information about molecules adsorbed on or near the surface of plasmonic nanostructures. rsc.org For mechanistic investigations involving hexyl 2-(4-iodophenyl)ethyl carbonate, SERS could be employed to study its interaction with metallic surfaces or nanoparticles. biu.ac.il The enhancement of the Raman signal would allow for the detection of low concentrations of the compound and could reveal changes in molecular orientation or bonding upon surface interaction, which is particularly useful for studying reactions or binding events. nih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through the analysis of fragmentation patterns.

For hexyl 2-(4-iodophenyl)ethyl carbonate (C₁₅H₂₁IO₃), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. uni.luuni.lu

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. Common fragmentation pathways for carbonate esters involve cleavage of the bonds adjacent to the carbonyl group and within the alkyl chains. whitman.educhemistrynotmystery.comlibretexts.orgnih.gov

Predicted Key Fragments in the Mass Spectrum of Hexyl 2-(4-iodophenyl)ethyl Carbonate:

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |

| 376 | [C₁₅H₂₁IO₃]⁺ | Molecular Ion |

| 291 | [C₉H₁₀IO₂]⁺ | Loss of hexyl radical |

| 249 | [C₈H₈IO]⁺ | Loss of hexyloxycarbonyl group |

| 233 | [C₇H₄I]⁺ | Cleavage of the ethyl group |

| 204 | [C₆H₄I]⁺ | Iodophenyl fragment |

| 85 | [C₆H₁₃]⁺ | Hexyl cation |

Note: This table represents plausible fragmentation pathways. The relative abundance of these fragments would depend on the ionization method and energy.

The presence of iodine would also be indicated by its characteristic isotopic pattern, although iodine is monoisotopic (¹²⁷I). The fragmentation analysis would help to confirm the connectivity of the iodophenyl, ethyl, and hexyl carbonate moieties. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like hexyl 2-(4-iodophenyl)ethyl carbonate. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time (the time it takes for the compound to exit the column) is a characteristic property that aids in its identification.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments.

For hexyl 2-(4-iodophenyl)ethyl carbonate, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely arise from the cleavage of the carbonate and ester linkages, as well as the loss of the hexyl group. Characteristic fragments would include the iodophenylethyl cation, the hexoxycarbonyl radical, and various hydrocarbon fragments. The presence of iodine's unique isotopic signature would further confirm the identity of iodine-containing fragments.

Table 1: Predicted GC-MS Fragmentation Data for Hexyl 2-(4-iodophenyl)ethyl Carbonate

| Fragment Name | Predicted m/z | Description |

| [M]+• | 376.05 | Molecular Ion |

| [C8H8I]+ | 215.97 | 4-Iodostyrene fragment |

| [C8H9I]+• | 217.98 | 4-Iodoethylbenzene fragment |

| [C6H13O2C]+ | 129.09 | Hexoxycarbonyl fragment |

| [C6H13]+ | 85.10 | Hexyl fragment |

| [C7H4I]+ | 202.94 | Iodophenylacetylene fragment |

Note: The data in this table is predictive and based on common fragmentation patterns for similar chemical structures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For hexyl 2-(4-iodophenyl)ethyl carbonate (C15H21IO3), HRMS would provide an exact mass measurement that can be compared against a calculated theoretical value. The monoisotopic mass of this compound is calculated to be 376.05353 Da. An experimental HRMS measurement confirming this value would provide definitive proof of the compound's elemental formula, distinguishing it from any potential isomeric impurities or byproducts.

HRMS is often coupled with "soft" ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which minimize fragmentation and keep the molecular ion intact. The analysis can detect various adducts of the molecule, such as the protonated molecule [M+H]+, the sodium adduct [M+Na]+, or the potassium adduct [M+K]+. uni.lu

Table 2: Predicted HRMS Adducts for Hexyl 2-(4-iodophenyl)ethyl Carbonate

| Adduct | Calculated m/z |

| [M+H]+ | 377.06081 |

| [M+Na]+ | 399.04275 |

| [M+K]+ | 415.01669 |

| [M+NH4]+ | 394.08735 |

Source: Data is predicted based on the compound's elemental formula C15H21IO3. uni.lu

Advanced Chromatographic Separations for Purity and Compositional Analysis

High-Performance Liquid Chromatography (HPLC) for Organic Carbonates

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. Organic carbonates are frequently analyzed using HPLC. unl.edursc.org For hexyl 2-(4-iodophenyl)ethyl carbonate, a reversed-phase HPLC method would be most appropriate.

In this setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) silica (B1680970) column, is used with a polar mobile phase. unl.edu The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase could consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, set to a wavelength where the iodophenyl chromophore exhibits strong absorbance (around 254 nm), or a refractive index (RI) detector. unl.edudocumentsdelivered.com The resulting chromatogram provides information on the purity of the sample, with the area under the peak being proportional to the concentration of the compound.

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC) for Mixture Resolution

While standard one-dimensional Gas Chromatography (1D-GC) is effective for simple mixtures, its peak capacity is often insufficient for resolving complex samples containing structurally similar compounds or isomers. gcms.czazom.com Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power by employing two columns with different stationary phases. chemistry-matters.comcopernicus.org

In a GCxGC system, the entire effluent from the first-dimension column is continuously transferred to a second, shorter column via a modulator. azom.com A common column combination is a nonpolar first-dimension column that separates compounds based on boiling point, and a polar second-dimension column that provides separation based on polarity. copernicus.org This orthogonal separation mechanism spreads the components across a two-dimensional plane, creating a structured contour plot. gcms.czchemistry-matters.com Compounds of similar chemical classes tend to group together in this plot, aiding in identification. azom.com

For the analysis of hexyl 2-(4-iodophenyl)ethyl carbonate, GCxGC would be invaluable for separating it from starting materials, synthetic byproducts, or degradation products that might co-elute in a 1D-GC analysis. This technique provides a highly detailed chemical fingerprint, ensuring a more accurate assessment of purity. chemistry-matters.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. youtube.com For hexyl 2-(4-iodophenyl)ethyl carbonate, obtaining a single crystal suitable for X-ray diffraction would allow for the complete elucidation of its molecular structure.

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. An atomic model is then fitted to this map. youtube.com

The resulting crystal structure would confirm the connectivity of the atoms and reveal the molecule's preferred conformation. Furthermore, it would provide insight into the intermolecular interactions that govern the crystal packing, such as van der Waals forces. Of particular interest would be the potential for halogen bonding involving the iodine atom, a type of non-covalent interaction that can significantly influence the solid-state architecture. iucr.org

Table 3: Hypothetical Crystallographic Data for Hexyl 2-(4-iodophenyl)ethyl Carbonate

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1558 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of the parameters obtained from an X-ray crystallography experiment.

Specialized Techniques for Elemental and Bonding Microanalysis (e.g., STEM-EELS for Carbonates)

Scanning Transmission Electron Microscopy coupled with Electron Energy-Loss Spectroscopy (STEM-EELS) is a powerful microanalytical technique that provides chemical and structural information at the nanoscale. oup.com While typically applied to solid-state materials, it can be used to analyze organic compounds dispersed on a substrate. STEM-EELS can generate elemental maps with high spatial resolution, showing the distribution of specific elements within a sample. eag.com

For a sample containing hexyl 2-(4-iodophenyl)ethyl carbonate, STEM-EELS could be used to map the distribution of carbon, oxygen, and iodine. researchgate.net This would be particularly useful for analyzing the compound's distribution in a composite material or on a surface.

Furthermore, the fine structure of the energy-loss edges in an EELS spectrum (known as Energy-Loss Near-Edge Structure, or ELNES) contains information about the local bonding environment and oxidation state of the atoms. oup.com By analyzing the Carbon K-edge and Oxygen K-edge, it is theoretically possible to probe the electronic structure of the carbonate group, providing insights into its bonding characteristics at a microscopic level. researchgate.netnih.gov

Vi. Chemical Probe Design and Mechanistic Investigations with Iodinated Organic Carbonates

Principles of Chemical Probe Design Leveraging Iodinated Moieties

The design of effective chemical probes is guided by several key principles, with the incorporation of an iodinated moiety offering distinct advantages. The primary principle in designing such probes is to achieve high target selectivity and affinity. The probe must bind specifically to the biological target of interest to ensure that the signal generated is a true representation of the target's location and activity.

The inclusion of an iodine atom within a chemical probe, such as in hexyl 2-(4-iodophenyl)ethyl carbonate, serves multiple purposes. Firstly, the high atomic number and electron density of iodine make it an excellent contrast agent for X-ray-based imaging techniques. nih.govacs.org This property, known as radiopacity, allows for the visualization of tissues and organs where the probe accumulates. nih.govacs.org Furthermore, the covalent attachment of iodine to an organic scaffold can be achieved with high stability, which is crucial to prevent in vivo dehalogenation that could lead to non-specific signal and potential toxicity.

Another critical aspect of probe design is the optimization of its physicochemical properties, such as solubility and cell permeability, to ensure it can reach its target in a complex biological environment. The hexyl carbonate chain in hexyl 2-(4-iodophenyl)ethyl carbonate, for instance, can be modulated to fine-tune the lipophilicity of the molecule, thereby influencing its distribution and transport across cellular membranes.

Key Design Principles for Iodinated Chemical Probes:

| Principle | Rationale | Relevance to Hexyl 2-(4-iodophenyl)ethyl Carbonate |

| Target Specificity | To ensure the probe interacts selectively with the intended biological molecule or structure. | The phenyl group can be further functionalized to introduce a specific targeting ligand. |

| High Affinity | To provide a strong and stable interaction with the target, leading to a clear signal. | The overall molecular structure can be optimized to maximize binding interactions. |

| Appropriate Physicochemical Properties | To ensure bioavailability, cell permeability, and solubility for effective delivery to the target site. | The hexyl chain and carbonate linker influence lipophilicity and membrane transport. |

| Incorporation of a Reporter Moiety | To generate a detectable signal for imaging or quantification. | The iodine atom acts as a radiopaque reporter for X-ray imaging. |

| Biological Stability | To prevent metabolic degradation of the probe before it reaches its target. | The carbonate ester linkage and the carbon-iodine bond must be stable under physiological conditions. |

Application in Probing Chemical and Biological Systems at a Molecular Level

Iodinated organic carbonates have significant potential for application in probing a variety of chemical and biological systems. Their primary use lies in the field of bioimaging, where they can serve as contrast agents for techniques such as computed tomography (CT). The high radiopacity conferred by the iodine atom allows for enhanced visualization of anatomical structures and physiological processes. nih.govacs.org

For example, a chemical probe based on the hexyl 2-(4-iodophenyl)ethyl carbonate scaffold could be designed to target specific enzymes or receptors that are overexpressed in diseased tissues, such as tumors. Upon accumulation at the target site, the probe would generate a strong contrast in a CT scan, enabling the precise localization and characterization of the diseased tissue.

Beyond in vivo imaging, these probes can be employed in in vitro assays to study molecular interactions. By attaching a fluorescent dye or other reporter group to the carbonate structure, researchers can develop assays to screen for inhibitors of a particular protein or to study the kinetics of a biological process. The iodinated phenyl group can also serve as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of protein-ligand complexes.

Strategies for Isotopic Labeling and Imaging Research (e.g., Radioiodination for Radiopacity Studies)

A key advantage of using iodinated compounds in chemical probe design is the availability of various iodine isotopes, which can be used for different imaging modalities. Isotopic labeling is the technique of replacing an atom in a molecule with one of its isotopes. wikipedia.org For iodine, this includes the stable isotope ¹²⁷I, as well as several radioisotopes such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I. nih.gov

Radioiodination, the process of introducing a radioactive iodine isotope into a molecule, is a well-established strategy for developing radiotracers for nuclear imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govnih.gov

Common Radioiodination Strategies:

| Method | Description | Applicability to Hexyl 2-(4-iodophenyl)ethyl Carbonate |

| Electrophilic Iodination | This is a common method where an oxidizing agent is used to generate an electrophilic iodine species that reacts with an activated aromatic ring. nih.gov | The 4-iodophenyl group could be synthesized from a precursor phenol (B47542) or aniline (B41778) via electrophilic substitution with a radioiodide salt in the presence of an oxidizing agent. |

| Nucleophilic Substitution | This involves the displacement of a leaving group, such as a diazonium salt or a trialkyltin group, on the aromatic ring with a radioiodide anion. | A precursor molecule with a suitable leaving group at the 4-position of the phenyl ring could be synthesized and then reacted with a source of radioiodide. |

| Iododestannylation | This is a highly efficient and regioselective method where an organotin precursor is reacted with an electrophilic source of radioiodine. nih.gov | A trialkylstannyl precursor of hexyl 2-(4-phenyl)ethyl carbonate could be prepared and subsequently radioiodinated. |

The choice of radioisotope depends on the specific application. For instance, ¹²³I is often used for SPECT imaging due to its favorable gamma emission energy and relatively short half-life. ¹²⁴I is a positron emitter and is therefore suitable for PET imaging, which offers higher sensitivity and spatial resolution than SPECT. nih.govresearchgate.net ¹²⁵I, with its longer half-life, is commonly used for in vitro assays and autoradiography. nih.gov

By replacing the stable ¹²⁷I in hexyl 2-(4-iodophenyl)ethyl carbonate with a radioisotope, the compound can be transformed from a CT contrast agent into a radiotracer for nuclear imaging, thus expanding its utility in biomedical research.

Structure-Reactivity Relationships in Chemical Probe Functionality

The functionality of a chemical probe is intrinsically linked to its chemical structure. Understanding the structure-reactivity relationships is crucial for designing probes with optimal performance. In the case of iodinated organic carbonates like hexyl 2-(4-iodophenyl)ethyl carbonate, several structural features influence its reactivity and, consequently, its function as a probe.

The electronic properties of the iodinated phenyl ring play a significant role. The iodine atom, being a halogen, is an electron-withdrawing group through induction but can also donate electron density through resonance. This electronic nature can influence the reactivity of the aromatic ring and its interactions with biological targets. For instance, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of the probe to its target protein. nih.govresearchgate.net

The carbonate linker is another key structural element. The stability of the carbonate ester bond is critical for the integrity of the probe in a biological system. Hydrolysis of the carbonate would lead to the separation of the iodinated phenyl moiety from the hexyl chain, resulting in a loss of the probe's intended function. The rate of hydrolysis can be influenced by the steric and electronic environment around the carbonate group.

The length and nature of the alkyl chain (the hexyl group in this case) primarily affect the probe's lipophilicity and, therefore, its pharmacokinetic properties. A longer or more branched alkyl chain will increase lipophilicity, which can enhance membrane permeability but may also lead to non-specific binding to hydrophobic pockets in proteins and membranes.

Impact of Structural Modifications on Probe Functionality:

| Structural Feature | Potential Modification | Expected Impact on Functionality |

| Iodinated Phenyl Ring | Introduction of additional substituents (e.g., electron-donating or -withdrawing groups). | Alteration of electronic properties, which can affect binding affinity and reactivity. |

| Carbonate Linker | Replacement with a different linker (e.g., ether, amide). | Change in stability, flexibility, and overall geometry of the probe. |

| Hexyl Chain | Variation of chain length or introduction of branching. | Modulation of lipophilicity, influencing solubility, membrane permeability, and non-specific binding. |

By systematically modifying these structural features and evaluating the resulting changes in probe performance, it is possible to establish clear structure-reactivity relationships. This knowledge can then be used to rationally design next-generation iodinated organic carbonate probes with improved properties for specific biological applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing hexyl 2-(4-iodophenyl)ethyl carbonate in a laboratory setting?

- Methodology : The synthesis of aryl-substituted carbonate esters typically involves a two-step process:

Intermediate Preparation : React 4-iodophenethyl alcohol with phosgene or a carbonyl diimidazole derivative to form the corresponding chloroformate intermediate.

Esterification : Treat the intermediate with hexanol under basic conditions (e.g., pyridine or triethylamine) to facilitate nucleophilic acyl substitution.

- Key Considerations : Use anhydrous conditions to avoid hydrolysis of the carbonate group. Monitor reaction progress via TLC or HPLC. For purification, column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended .

- Data Table :

| Reagent | Role | Optimal Molar Ratio |

|---|---|---|

| 4-Iodophenethyl alcohol | Substrate | 1.0 |

| Phosgene | Carbonyl source | 1.2 |

| Hexanol | Nucleophile | 1.5 |

Q. How can the structure of hexyl 2-(4-iodophenyl)ethyl carbonate be confirmed spectroscopically?

- Methodology :

- NMR Analysis :

- ¹H NMR : Expect signals for the hexyl chain (δ 0.8–1.6 ppm), the phenethyl group (δ 2.8–3.6 ppm for CH₂ adjacent to carbonate), and aromatic protons (δ 7.2–7.8 ppm). The iodine atom induces deshielding in the aromatic region.

- ¹³C NMR : Carbonate carbonyl at δ ~155 ppm; aromatic carbons at δ 90–140 ppm (C-I coupling observed at ~95 ppm).

- IR Spectroscopy : Strong C=O stretch at ~1750 cm⁻¹ and C-O-C asymmetric stretch at ~1250 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.